3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one
Overview
Description
Scientific Research Applications
Synthesis and Pharmacological Properties
3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one, and its structural analogs have been synthesized and studied for various pharmacological activities. These compounds have shown potential in several areas:
Antiarrhythmic and Antihypertensive Effects:
- Certain derivatives with a 3-(4-arylpiperazin-1-yl)propyl moiety demonstrated significant antiarrhythmic and antihypertensive activities. These effects may be associated with their alpha-adrenolytic properties, which depend on the presence of a 1-phenylpiperazine moiety with specific substituents (Malawska et al., 2002).
Anticancer Activity:
- Piperazine-2,6-dione derivatives and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives were synthesized and evaluated for their anticancer activity. Some compounds exhibited good anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancer cells (Kumar et al., 2013).
G Protein-Biased Dopaminergics:
- 1,4-Disubstituted aromatic piperazines, including structures similar to 3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one, have been used to create high-affinity dopamine receptor partial agonists. These compounds favor activation of G proteins over β-arrestin recruitment, indicating their potential as novel therapeutics, particularly in the field of neuropsychiatry (Möller et al., 2017).
Chemical Synthesis and Characterization
Efforts have been made to synthesize and characterize the chemical structure of compounds structurally related to 3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one:
Enantiomers Synthesis:
- The enantiomers of a similar compound, 1-{2-hydroxy-3-[4-(2-hydroxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one, were synthesized using hydrolytic kinetic resolution, providing a method for producing enantiomerically pure aminoalcohols (Kulig et al., 2007).
Antimicrobial Activity:
- New pyridine derivatives, including structures analogous to 3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one, were synthesized and evaluated for antimicrobial activity, showing variable and modest activity against investigated strains of bacteria and fungi (Patel et al., 2011).
Catalyst in Chemical Synthesis
Compounds structurally related to 3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one have been used as catalysts in chemical synthesis:
- Catalyst for Pyrans Synthesis:
- Piperazine, structurally related to the compound , was used as a catalyst in the synthesis of a wide range of 2-amino-3-cyano-4H-pyrans, indicating the utility of this class of compounds in facilitating chemical transformations (Yousefi et al., 2018).
Safety and Hazards
properties
IUPAC Name |
3-amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c14-4-1-13(18)17-9-7-16(8-10-17)11-12-2-5-15-6-3-12/h2-3,5-6H,1,4,7-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKSENNMLIDKKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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